3,3-dimethyl-11-(3-propoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3,3-dimethyl-11-(3-propoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a trifluoroacetyl group, a propoxyphenyl group, and a dimethyl substitution on the benzodiazepine core. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-11-(3-propoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Introduction of the Trifluoroacetyl Group: This is achieved through acylation reactions using trifluoroacetic anhydride or similar reagents.
Attachment of the Propoxyphenyl Group:
Dimethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and alkoxides are used for nucleophilic substitution.
Major Products
Oxidation: Products include benzoic acids or quinones.
Reduction: Products include alcohols or alkanes.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of benzodiazepines with biological targets, such as receptors in the central nervous system. It can also serve as a probe to investigate the metabolic pathways of benzodiazepines.
Medicine
Medically, compounds of the benzodiazepine family are known for their sedative, anxiolytic, and anticonvulsant properties. This particular compound could be explored for its potential therapeutic effects in treating anxiety, insomnia, and other CNS disorders.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Its unique properties make it a candidate for various innovative applications.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-11-(3-propoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the central nervous system. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the CNS.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
What sets 3,3-dimethyl-11-(3-propoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique trifluoroacetyl and propoxyphenyl substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications could potentially enhance its efficacy, reduce side effects, or provide a different spectrum of activity compared to other benzodiazepines.
Properties
CAS No. |
406914-67-8 |
---|---|
Molecular Formula |
C26H27F3N2O3 |
Molecular Weight |
472.5g/mol |
IUPAC Name |
9,9-dimethyl-6-(3-propoxyphenyl)-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H27F3N2O3/c1-4-12-34-17-9-7-8-16(13-17)23-22-19(14-25(2,3)15-21(22)32)30-18-10-5-6-11-20(18)31(23)24(33)26(27,28)29/h5-11,13,23,30H,4,12,14-15H2,1-3H3 |
InChI Key |
HOSPRZOMCDEEJF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C(F)(F)F |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C(F)(F)F |
Origin of Product |
United States |
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